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(3-Chloro-4-(methylthio)phenyl)methanol

Cat. No.: B2804846
CAS No.: 694481-00-0
M. Wt: 188.67
InChI Key: SJGDJDPYUCTRRO-UHFFFAOYSA-N
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Description

(3-Chloro-4-(methylthio)phenyl)methanol (CAS 694481-00-0) is a chemical compound with the molecular formula C8H9ClOS and a molecular weight of 188.67 . This aryl alcohol derivative serves as a versatile building block in organic synthesis and pharmaceutical research , particularly for creating more complex molecular structures. Compounds with similar diaryl methanol scaffolds are recognized as important precursors to molecules with significant pharmacological activities, such as antitussive and antiemetic properties . Researchers utilize this chiral precursor in the development of enantiopure materials, which are critical for the chemical and pharmaceutical industries, as the biological activity of a drug candidate can be highly dependent on its stereochemistry . Please handle with care; this compound has associated hazard warnings and precautionary statements . This compound is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClOS B2804846 (3-Chloro-4-(methylthio)phenyl)methanol CAS No. 694481-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGDJDPYUCTRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Nomenclature Within Halogenated Aryl Methanols and Thioethers

(3-Chloro-4-(methylthio)phenyl)methanol, with the chemical formula C₈H₉ClOS and a molecular weight of 188.67 g/mol , is systematically classified within several key families of organic compounds. bldpharm.comnih.gov Its IUPAC name is [3-chloro-4-(methylthio)phenyl]methanol. The core of the molecule is a benzene (B151609) ring, making it an aromatic compound. The presence of a chlorine atom attached directly to this ring places it in the category of halogenated aryl compounds.

Furthermore, the molecule is a benzyl (B1604629) alcohol derivative, characterized by a hydroxymethyl group (-CH₂OH) attached to the benzene ring. This functional group is pivotal to its classification as a primary alcohol. Lastly, the methylthio group (-SCH₃) categorizes it as a thioether or, more specifically, a substituted thioanisole (B89551). The specific arrangement of these substituents on the phenyl ring is denoted by the locants in its name: the chloro group is at position 3, and the methylthio group is at position 4, relative to the hydroxymethyl group at position 1.

Table 1: Key Identifiers for this compound

IdentifierValue
CAS Number 694481-00-0
Molecular Formula C₈H₉ClOS
Molecular Weight 188.67 g/mol
IUPAC Name This compound
SMILES Code OCC1=CC=C(SC)C(Cl)=C1

This table presents the fundamental chemical identifiers for this compound.

Importance of Specific Functional Groups in Organic Synthesis: Chlorophenyl, Methylthio, and Hydroxymethyl Moieties

The synthetic utility of (3-Chloro-4-(methylthio)phenyl)methanol stems from the distinct reactivity of its three functional groups. Each moiety offers specific pathways for molecular modification, making the compound a versatile precursor in multi-step syntheses.

The chlorophenyl group provides a handle for various cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-chlorine bond, while generally less reactive than corresponding bromide or iodide bonds, can be activated under specific catalytic conditions (e.g., using palladium, nickel, or copper catalysts) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents onto the aromatic ring. The chlorine atom also exerts an electron-withdrawing inductive effect, which influences the reactivity of the aromatic ring in electrophilic substitution reactions.

The methylthio group (-SCH₃) is a thioether functionality that can be manipulated in several ways. The sulfur atom is nucleophilic and can be oxidized to form sulfoxides and sulfones, which in turn can act as leaving groups or participate in further transformations. The methylthio group can also influence the electronic properties of the aromatic ring through resonance, potentially directing incoming electrophiles. In some contexts, thioethers are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com

The hydroxymethyl group (-CH₂OH) is a primary alcohol and a site for a variety of classical organic reactions. It can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a different class of compounds. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. google.comgoogle.com Furthermore, it can undergo esterification or etherification to introduce new functional groups. For instance, treatment of the related 4-(methylthio)benzyl alcohol with hydrochloric acid can convert the alcohol to the corresponding benzyl (B1604629) chloride. google.comgoogle.com

Mechanistic Insights into the Reactivity of 3 Chloro 4 Methylthio Phenyl Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality in (3-Chloro-4-(methylthio)phenyl)methanol is a versatile site for a variety of chemical transformations, including esterification, etherification, and reduction processes.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification, reactions fundamental to the synthesis of various derivatives. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous compounds such as (4-(methylthio)phenyl)methanol.

Esterification: The conversion of the hydroxyl group to an ester can be achieved using standard acylation methods. For instance, the reaction of the closely related (4-(methylthio)phenyl)methanol with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding benzoate (B1203000) ester. A similar reaction with this compound is expected to proceed efficiently.

Table 1: Representative Esterification Reaction

ReactantReagentProduct
(4-(methylthio)phenyl)methanolBenzoyl chloride4-(Methylthio)benzyl benzoate

Data derived from studies on analogous compounds.

Etherification: The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. For example, reacting (4-(methylthio)phenyl)methanol with a base and benzyl (B1604629) bromide yields the corresponding benzyl ether. rsc.org

Table 2: Representative Etherification Reaction

ReactantReagentsProduct
(4-(methylthio)phenyl)methanol1. Base 2. Benzyl bromide4-((Benzyloxy)methyl)phenyl)(methyl)sulfane

Data derived from studies on analogous compounds. rsc.org

Deoxygenation and Reduction Processes

Transformations of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation and can participate in nucleophilic substitution reactions.

Oxidation to Sulfoxides and Sulfones

The methylthio group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic properties of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction conditions can be controlled to favor either the sulfoxide or the sulfone. For instance, the oxidation of various methylthio-substituted aromatic compounds to their corresponding sulfoxides has been achieved with high selectivity. rsc.org Further oxidation yields the sulfone.

Table 3: Oxidation of the Methylthio Group

Starting MaterialOxidizing AgentProduct
(4-(methylthio)phenyl)methanolControlled oxidation(4-(Methylsulfinyl)phenyl)methanol
(4-(methylthio)phenyl)methanolStronger oxidation(4-(Methylsulfonyl)phenyl)methanol

Reactivity inferred from general principles and behavior of analogous compounds.

The oxidation process is believed to proceed via a concerted mechanism, particularly with peroxy acids like m-CPBA. The byproduct of m-CPBA oxidation is 3-chlorobenzoic acid, which is typically removed during workup. reddit.com

Reactivity of the Chlorophenyl Moiety

The chlorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution, although this reaction is generally challenging for aryl chlorides. The presence of the electron-donating methylthio group and the weakly deactivating hydroxymethyl group influences the reactivity of the ring. For a nucleophilic aromatic substitution to occur on the chlorophenyl moiety, the reaction typically requires harsh conditions (high temperature and pressure) or the presence of a strong electron-withdrawing group ortho or para to the chlorine atom. In the absence of such activating groups, nucleophilic aromatic substitution on this compound is expected to be difficult. Alternative pathways, such as those involving benzyne (B1209423) intermediates, could potentially be explored under strongly basic conditions.

Cross-Coupling Reactions at the Aryl Halide Center

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through an oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. The methylthio group, being electron-donating through resonance, and the hydroxymethyl group may have a modest activating effect on the aryl chloride towards oxidative addition.

Heck Reaction: In a Heck reaction, the aryl chloride would couple with an alkene. The mechanism is similar to the Suzuki-Miyaura coupling in its initial oxidative addition step. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to afford the vinylated aromatic product.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the efficiency of this transformation.

Table 1: Predicted Outcomes of Cross-Coupling Reactions

Reaction Coupling Partner Potential Product Mechanistic Considerations
Suzuki-Miyaura Arylboronic acid 3-Aryl-4-(methylthio)benzyl alcohol Oxidative addition, transmetalation, reductive elimination.
Heck Alkene 3-Vinyl-4-(methylthio)benzyl alcohol Oxidative addition, migratory insertion, β-hydride elimination.
Buchwald-Hartwig Amine 3-Amino-4-(methylthio)benzyl alcohol Oxidative addition, Pd-amido complex formation, reductive elimination.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on the ability of a directing metalation group (DMG) to coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, the hydroxymethyl and methylthio groups can both act as DMGs.

The relative directing ability of these groups is crucial in determining the site of lithiation. The hierarchy of directing group strength generally places the hydroxymethyl group (as its alkoxide) and the thioether group in a comparable range. However, the chloro substituent also influences the acidity of the adjacent protons. Given the substitution pattern, two primary sites for deprotonation are possible: the C2 position (ortho to the chloro and meta to the hydroxymethyl and methylthio groups) and the C5 position (ortho to the methylthio group and meta to the chloro and hydroxymethyl groups). The outcome would likely depend on the specific reaction conditions, including the choice of organolithium reagent and temperature.

Table 2: Potential Regiochemical Outcomes of Directed Ortho Metalation

Directing Group Position of Lithiation Subsequent Reaction with Electrophile (E+)
-CH₂OLi C2 or C5 Formation of a 2-E or 5-E substituted product.
-SMe C5 Formation of a 5-E substituted product.

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly if the functional groups are suitably activated. For instance, following a directed ortho-metalation at the C5 position, the resulting aryllithium could potentially undergo an intramolecular nucleophilic attack on the benzylic carbon if the hydroxyl group is converted into a suitable leaving group.

Rearrangements are also conceivable, especially through carbocationic intermediates. Under acidic conditions, protonation of the benzylic alcohol followed by loss of water would generate a benzylic carbocation. This carbocation could be stabilized by the electron-donating methylthio group. Depending on the reaction conditions, this intermediate could be trapped by nucleophiles or undergo rearrangements.

Acid- and Base-Catalyzed Reactions

Acid-Catalyzed Reactions: In the presence of a strong acid, the benzylic alcohol can undergo protonation to form a good leaving group (water), leading to the formation of a benzylic carbocation. This intermediate can then undergo several reactions:

Etherification: In the presence of an alcohol, the carbocation can be trapped to form an ether.

Dehydration: If there is a proton on an adjacent carbon, elimination of water can lead to the formation of a styrene (B11656) derivative, although this is not possible for the parent structure.

Friedel-Crafts type reactions: The carbocation can act as an electrophile and react with other aromatic rings.

The electron-donating nature of the methylthio group would stabilize the benzylic carbocation, thus facilitating these acid-catalyzed transformations.

Base-Catalyzed Reactions: Under basic conditions, the primary reactivity is expected at the benzylic alcohol. A strong base can deprotonate the hydroxyl group to form an alkoxide. This alkoxide is a better nucleophile and can participate in reactions such as Williamson ether synthesis if an appropriate electrophile is present. The thioether is generally stable under basic conditions, but strong bases can potentially deprotonate the methyl group under harsh conditions.

Photochemical Transformations Involving Aromatic and Thioether Groups

The presence of both a chloro-aromatic system and a thioether linkage suggests that this compound could undergo interesting photochemical transformations.

C-Cl Bond Cleavage: Aryl chlorides can undergo homolytic cleavage of the carbon-chlorine bond upon UV irradiation to generate an aryl radical. This radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.

C-S Bond Cleavage: Thioethers are also known to undergo photochemical cleavage of the carbon-sulfur bond. This can lead to the formation of a variety of radical intermediates, which can then recombine or react with other molecules in the system. The presence of the aromatic ring can influence the photochemistry by absorbing light and transferring energy to the C-S bond.

The interplay between these two potential photochemical pathways would be an interesting area of investigation, with the possibility of competing or sequential bond cleavages leading to a complex mixture of products.

Derivatization Strategies for Analytical and Synthetic Applications of 3 Chloro 4 Methylthio Phenyl Methanol

Derivatization for Enhanced Chromatographic Analysis

Derivatization is a key technique to improve the detectability and chromatographic behavior of analytes that lack strong chromophores, fluorophores, or ionizable groups. For (3-Chloro-4-(methylthio)phenyl)methanol, several strategies can be employed to enhance its detection in UV-Vis, fluorescence, and mass spectrometry.

Reagents for Enhanced UV-Vis and Fluorescence Detection

To improve the detection of this compound by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors, derivatizing agents that introduce a highly responsive moiety are utilized. The hydroxyl group of the target molecule is the primary site for these reactions.

Commonly used reagents for UV-Vis detection include benzoyl chloride and its derivatives, which react with the alcohol to form esters with strong UV absorbance. For fluorescence detection, reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), and various coumarin-based reagents can be employed to introduce a fluorophore, significantly lowering the limits of detection. The choice of reagent depends on the desired sensitivity and the specific analytical conditions. google.comresearchgate.net

Table 1: Common Derivatizing Reagents for Enhanced UV-Vis and Fluorescence Detection of Alcohols

ReagentDetection MethodReactive Group on AnalyteResulting Derivative
Benzoyl ChlorideUV-VisHydroxylBenzoate (B1203000) Ester
4-Nitrobenzoyl ChlorideUV-VisHydroxyl4-Nitrobenzoate Ester
Dansyl ChlorideFluorescenceHydroxylDansyl Ester
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)FluorescenceHydroxylFmoc-Ester
2-(9-carbazole)-ethyl chloroformateFluorescenceHydroxylCarbazole Ester

Charge-Switch Derivatization for Mass Spectrometry

For mass spectrometry (MS) analysis, particularly with electrospray ionization (ESI), derivatization can be used to introduce a permanent charge or a readily ionizable group onto the analyte. This "charge-switch" or "charge-tagging" strategy enhances ionization efficiency and improves sensitivity.

For a molecule like this compound, which may exhibit moderate ionization efficiency, derivatization of the hydroxyl group to introduce a quaternary ammonium (B1175870) or pyridinium (B92312) salt can be highly effective. For instance, reaction with a reagent containing a pre-charged moiety or a group that is easily protonated can significantly increase the signal intensity in positive-ion ESI-MS. While direct application to this compound is not widely documented, derivatization of sulfur-containing aromatic compounds using reagents like 4-sulfophenyl isothiocyanate has been shown to enhance peptide sequencing by providing a fixed negative charge, a principle that can be adapted for other analytes. researchgate.net

Functional Group Specific Derivatization (e.g., Carbamate (B1207046) Formation)

The formation of carbamates is a versatile derivatization strategy for alcohols. The reaction of this compound with an isocyanate (R-N=C=O) yields a stable carbamate derivative. This approach is beneficial for several reasons: it can improve chromatographic retention and resolution, and the choice of the isocyanate allows for the introduction of various functionalities to enhance detection. For instance, using an isocyanate with a chromophore or fluorophore can improve UV-Vis or fluorescence detection, respectively.

The synthesis of benzyl (B1604629) carbamates, for example, can be achieved by reacting benzyl alcohol with urea (B33335) in the presence of a catalyst, or from benzyl chloroformate and ammonia. nih.govacs.org These methods can be adapted for this compound. The resulting carbamate derivatives often exhibit good chromatographic properties and can be used for quantification and identification. ijpsr.comchemrxiv.org

Derivatization as a Tool for Structure-Reactivity Studies

Derivatization is a valuable tool for investigating the relationship between the chemical structure of a molecule and its reactivity. By systematically modifying the structure of this compound and observing the effects on its chemical or biological activity, quantitative structure-activity relationships (QSAR) can be established.

For substituted benzyl alcohols, QSAR studies have been conducted to understand their toxicological properties. These studies have shown that toxicity can be correlated with physicochemical parameters such as the 1-octanol/water partition coefficient (log Kow) and electronic parameters like the Hammett sigma constant (σ). nih.govbohrium.comresearchgate.net By synthesizing a series of derivatives of this compound with varying substituents on the aromatic ring or modifications to the hydroxymethyl group, one could investigate how these changes influence its reactivity in specific chemical reactions or biological assays. For example, the electronic effects of the chloro and methylthio groups can be compared to other substituents to understand their influence on reaction mechanisms or biological interactions.

Preparation of Chiral Derivatives for Enantioselective Analysis

Since this compound is a prochiral molecule, its conversion to a chiral derivative allows for enantioselective analysis, typically by chromatography on a chiral stationary phase (CSP). The hydroxyl group is the target for derivatization with a chiral derivatizing agent (CDA).

A common strategy involves the esterification of the alcohol with a chiral acid or acid chloride. The resulting diastereomeric esters can then be separated by HPLC on a standard achiral column. Alternatively, the alcohol can be derivatized with an achiral reagent, and the resulting enantiomeric esters can be separated on a chiral stationary phase.

A study on the enantioresolution of a series of chiral benzyl alcohols demonstrated that derivatization with achiral aromatic acid chlorides, followed by HPLC on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase, provided excellent separation of the enantiomers. scirp.orgscirp.orgresearchgate.net The degree of separation was found to be dependent on the substituents in both the benzyl alcohol and the derivatizing agent. This approach is directly applicable to this compound.

Table 2: Enantioseparation of Derivatized Benzyl Alcohol Analogs

Benzyl Alcohol DerivativeDerivatizing Agent (ArCOCl)Retention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)
1-Phenylethanol (B42297)Benzoyl chloride2.873.301.112.00
1-Phenylethanol2-Chlorobenzoyl chloride4.054.691.132.86
1-Phenylethanol3-Chlorobenzoyl chloride1.792.071.111.88
1-Phenylethanol4-Chlorobenzoyl chloride1.902.201.111.95
1-(4-Chlorophenyl)ethanolBenzoyl chloride3.333.671.081.65
1-(4-Chlorophenyl)ethanol2-Chlorobenzoyl chloride4.685.211.092.07
1-(4-Chlorophenyl)ethanol3-Chlorobenzoyl chloride1.221.381.071.12
1-(4-Chlorophenyl)ethanol4-Chlorobenzoyl chloride0.830.911.051.00

Data adapted from Simeonov, S., et al. (2010). American Journal of Analytical Chemistry, 1, 1-13. scirp.orgscirp.orgresearchgate.net

This data illustrates that the choice of the achiral derivatizing agent significantly impacts the chromatographic separation of the resulting enantiomeric esters on a chiral stationary phase. For instance, derivatization of 1-phenylethanol with 2-chlorobenzoyl chloride resulted in a higher resolution compared to other benzoyl chloride derivatives.

Computational and Theoretical Chemistry Studies of 3 Chloro 4 Methylthio Phenyl Methanol

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of molecules like (3-Chloro-4-(methylthio)phenyl)methanol. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose. These methods allow for the prediction of various molecular properties by solving the Schrödinger equation in an approximate manner, providing a balance between computational cost and accuracy.

For this compound, DFT calculations would typically be employed to determine the molecule's ground-state electronic structure, optimized geometry, and vibrational frequencies. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results and is often benchmarked against experimental data where available. TD-DFT, on the other hand, is utilized to investigate the excited-state properties, such as UV-Vis absorption spectra, by calculating the transition energies and oscillator strengths.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this, which has rotatable bonds (e.g., the C-O bond of the methanol (B129727) group and the C-S bond of the methylthio group), multiple local minima, or conformers, may exist.

A thorough conformational analysis is necessary to identify the most stable conformer, as well as the relative energies of other low-lying conformers. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and performing a geometry optimization for each starting conformation. The results of such an analysis for this compound would reveal the preferred orientation of the hydroxymethyl and methylthio groups relative to the benzene (B151609) ring and each other. These orientations are influenced by a combination of steric hindrance and intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data based on typical results from DFT calculations for similar aromatic compounds.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-O-H) (°)Dihedral Angle (C-C-S-C) (°)
1 (Global Minimum)0.0060.5-88.2
21.25-178.9-89.1
32.5061.291.5

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Once the optimized geometry of the most stable conformer is obtained, various spectroscopic parameters can be predicted.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. These predicted shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of vibration of the molecule. The predicted infrared (IR) and Raman spectra can be generated from these frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectra: TD-DFT calculations are employed to predict the electronic absorption spectrum. This method provides information about the vertical excitation energies, corresponding to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. Analysis of the molecular orbitals involved in these electronic transitions can provide insights into their nature (e.g., π→π* or n→π* transitions).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents illustrative data based on typical results from DFT and TD-DFT calculations for similar substituted benzene derivatives.

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (δ, ppm) - OH~2.5 - 4.5
¹³C NMR Chemical Shift (δ, ppm) - C-Cl~130 - 135
IR Vibrational Frequency (cm⁻¹) - O-H stretch~3600 - 3650 (unscaled)
UV-Vis λmax (nm)~250 - 280

Analysis of Molecular Orbitals and Electron Density Distribution (e.g., NBO, MEP)

The analysis of molecular orbitals and electron density distribution provides a deeper understanding of the chemical reactivity and intermolecular interactions of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with chemical intuition (i.e., bonds, lone pairs, and anti-bonding orbitals). This analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis could reveal the extent of electron delocalization from the sulfur and oxygen lone pairs into the aromatic ring and the nature of the C-Cl bond.

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen and chlorine atoms, indicating their nucleophilic character, and a positive potential (blue) around the hydroxyl hydrogen, indicating its electrophilic character. The MEP is also valuable for predicting sites for hydrogen bonding and other non-covalent interactions.

Prediction of Thermodynamic and Kinetic Parameters

Computational chemistry can be used to predict various thermodynamic and kinetic parameters.

Thermodynamic Parameters: From the calculated vibrational frequencies and rotational constants, it is possible to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures using statistical mechanics. These parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

Kinetic Parameters: While the prediction of kinetic parameters (e.g., rate constants) is more complex, computational methods can be used to study the transition states of reactions involving this compound. By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction can be determined, which is a key factor in determining the reaction rate.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The chlorine, oxygen, and sulfur atoms in this compound can participate in various intermolecular interactions that are crucial in determining its physical properties and its interactions with other molecules.

Hydrogen Bonding: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). Computational studies can model the formation of hydrogen-bonded dimers or clusters to determine the strength and geometry of these interactions.

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential on the outermost surface along the C-Cl bond axis (the σ-hole), can act as a halogen bond donor, interacting with nucleophilic sites on other molecules. Computational analysis can quantify the strength of these interactions.

Sulfur-Containing Interactions: The sulfur atom of the methylthio group can also participate in non-covalent interactions, such as S···O or S···π interactions.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to investigate various potential reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its substitution reactions. By mapping out the potential energy surface for a proposed reaction, including the structures and energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be identified. This provides valuable insights that can complement experimental studies and aid in the design of new synthetic routes.

Applications of 3 Chloro 4 Methylthio Phenyl Methanol in Advanced Organic Synthesis and Chemical Materials

Precursor in the Synthesis of Complex Organic Molecules

There are no specific examples in the reviewed scientific literature of (3-Chloro-4-(methylthio)phenyl)methanol) being used as a named precursor in the total synthesis of complex organic molecules. While its analogue, 4-(methylthio)benzyl alcohol, has been documented as an intermediate in the multi-step synthesis of COX-2 inhibitors, a similar role for the chloro-substituted derivative has not been reported. researchgate.netgoogle.com

Building Block for Heterocyclic Scaffolds

The synthesis of heterocyclic compounds often involves the use of substituted benzyl (B1604629) alcohols as starting materials. researchgate.net However, no research articles were identified that specifically utilize This compound) for the construction of heterocyclic scaffolds. The reactivity of the benzyl alcohol moiety could, in theory, be exploited for cyclization reactions to form various oxygen- or nitrogen-containing heterocyles, but specific methodologies and resulting structures involving this compound are not documented.

Utilization in the Development of Chiral Stationary Phases and Separation Media

Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are crucial for the separation of enantiomers. Derivatives of benzyl alcohols are sometimes used in the synthesis of these materials. researchgate.netscirp.orgscirp.orgresearchgate.net For example, polysaccharide-based CSPs, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), have shown effectiveness in separating a wide range of racemic compounds. nih.gov While this demonstrates that chloro-substituted phenyl derivatives are relevant to the field, there is no direct evidence or research indicating that This compound) itself has been used to develop chiral stationary phases or other separation media.

Intermediate in the Synthesis of Specialty Chemicals and Agrochemical Precursors

The combination of chloro and methylthio functional groups on a phenyl ring is found in various specialty chemicals and agrochemical precursors. The structural components of This compound) suggest its potential as an intermediate in the synthesis of such compounds. For instance, related structures are found in compounds with fungicidal or anthelmintic properties. mdpi.comnih.gov However, no specific synthetic pathways originating from This compound) to produce named specialty chemicals or agrochemicals are described in the available literature.

Exploration in Polymer Science and Functional Materials Chemistry

Thioether-containing aromatic compounds are of interest in materials science for the development of functional polymers and porous frameworks like metal-organic frameworks (MOFs). researchgate.netcityu.edu.hkrsc.org These materials can have applications in areas such as electronics and environmental remediation. While the synthesis of polymers containing thioether-functionalized phenylene units has been reported, there is no specific mention of This compound) being explored as a monomer or building block in polymer science or for the creation of functional materials. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (3-Chloro-4-(methylthio)phenyl)methanol?

The compound can be synthesized via borane-THF-mediated reduction of the corresponding carboxylic acid precursor. For example, analogous methods involve dissolving 3-chloro-4-methylbenzoic acid in THF, cooling to 0°C, and adding borane-THF (1M solution) dropwise. After stirring at room temperature (~16–24 hours), the reaction is quenched with methanol, and the product is extracted with ethyl acetate. Yields of ~85% are achievable under these conditions . Adaptations for the methylthio group may require thiolation steps prior to reduction.

Q. How can the structure of this compound be confirmed post-synthesis?

Characterization relies on 1H NMR spectroscopy : key signals include the hydroxymethyl proton (δ ~4.7–4.9 ppm, singlet) and aromatic protons influenced by electron-withdrawing substituents (chloro and methylthio). For example, in analogous compounds, methyl groups adjacent to sulfur appear at δ ~2.5 ppm. Mass spectrometry (MS) and IR spectroscopy (O-H stretch at ~3300 cm⁻¹) further validate functional groups .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, SCH₃) influence the compound’s reactivity?

The chloro and methylthio groups enhance electrophilicity at specific positions on the aromatic ring. The methylthio group (-SCH₃) acts as a weak electron donor via resonance but is overall mildly deactivating due to its polarizability. This dual behavior affects regioselectivity in reactions like Friedel-Crafts alkylation or nucleophilic aromatic substitution. Kinetic studies of analogous compounds show that chloro substituents increase reaction rates with electrophiles by stabilizing transition states through inductive effects .

Q. What computational methods are suitable for predicting the compound’s electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electronic structure and thermochemical properties. For example, DFT calculations on similar chlorinated aromatics predict bond dissociation energies and HOMO-LUMO gaps, aiding in understanding redox behavior and stability. Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost .

Q. How can reaction conditions be optimized to mitigate competing side reactions?

Competing esterification or over-reduction can occur during synthesis. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during borane addition minimize side reactions.
  • Stoichiometry : Using 1.1–1.2 equivalents of borane-THF ensures complete reduction without excess reagent.
  • Quenching protocol : Gradual methanol addition prevents violent gas evolution (H₂) and preserves product integrity .

Q. What are the challenges in synthesizing derivatives with heterocyclic substituents?

Introducing groups like pyrazole (as in (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol) requires selective coupling reactions. Challenges include:

  • Regioselectivity : Directing groups (e.g., -SCH₃) may bias substitution patterns.
  • Compatibility : Pyrazole ring formation (via cyclocondensation) must avoid conditions that degrade the hydroxymethyl group. Microwave-assisted synthesis has been effective in reducing reaction times and improving yields for similar systems .

Data Contradiction Analysis

Q. Why do reported yields vary across similar synthetic protocols?

Discrepancies arise from differences in:

  • Purification methods : Silica gel chromatography vs. distillation impacts recovery rates.
  • Scale : Small-scale reactions (≤5 mmol) often report higher yields due to easier heat/kinetic control.
  • Impurity profiles : Residual THF or borane adducts can artificially inflate yields in crude products. Cross-validating yields with HPLC purity data is critical .

Methodological Tables

Q. Table 1. Comparison of Borane-THF Reduction Conditions

ParameterMethod A Method B
Temperature Range0–20°C0–35°C
Reaction Time16–24 hours16 hours
Yield85%92% (after purification)
Key AdjustmentGradual quenchingExtended stirring

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetPredicted ΔH (kcal/mol)
B3LYP 6-31G(d,p)-42.3 ± 1.5
M06-2X6-311++G(d,p)-39.8 ± 2.0

Key Takeaways

  • Synthesis : Prioritize borane-THF reduction with strict temperature control.
  • Characterization : Combine NMR, MS, and IR for structural validation.
  • Reactivity : Leverage computational tools (DFT) to predict and explain substituent effects.
  • Optimization : Address yield discrepancies through rigorous purification and scale adjustments.

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